molecular formula C9H9BrO B065126 6-Bromoisochroman CAS No. 182949-90-2

6-Bromoisochroman

Cat. No.: B065126
CAS No.: 182949-90-2
M. Wt: 213.07 g/mol
InChI Key: LHXQWWFCWFMCHO-UHFFFAOYSA-N
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Description

6-Bromoisochroman is an organic compound with the molecular formula C9H9BrO It is a derivative of isochroman, where a bromine atom is substituted at the sixth position of the isochroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromoisochroman can be synthesized through several methods. One common approach involves the bromination of isochroman. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to achieve the desired substitution.

For example, a typical synthetic route might involve:

    Bromination of Isochroman: Isochroman is treated with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the sixth position.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions or the use of automated systems to control reaction parameters precisely. The goal is to maximize yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

6-Bromoisochroman undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, such as this compound-4-one.

    Reduction Reactions: Reduction of this compound can lead to the formation of isochroman derivatives with different substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, or other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as 6-alkylisochroman or 6-aryloxyisochroman.

    Oxidation: this compound-4-one is a major product.

    Reduction: Reduced derivatives of isochroman.

Scientific Research Applications

6-Bromoisochroman has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 6-Bromoisochroman depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to its target, thereby increasing its efficacy. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Isochroman: The parent compound without the bromine substitution.

    6-Chloroisochroman: Similar structure with a chlorine atom instead of bromine.

    6-Fluoroisochroman: Similar structure with a fluorine atom instead of bromine.

Uniqueness

6-Bromoisochroman is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with other molecules, making it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

6-bromo-3,4-dihydro-1H-isochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXQWWFCWFMCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444727
Record name 6-bromoisochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182949-90-2
Record name 6-Bromo-3,4-dihydro-1H-2-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182949-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromoisochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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